molecular formula C8H11NO B13197265 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13197265
M. Wt: 137.18 g/mol
InChI Key: FHXVHRDINHJVJZ-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile (CAS 1854510-11-4) is a high-purity, specialized chemical building block incorporating a strained oxetane ring system, designed for advanced drug discovery and medicinal chemistry applications. This compound is characterized by its molecular formula of C 8 H 11 NO and a molecular weight of 137.18 g/mol . The compact, polar, and sp 3 -rich oxetane motif is highly valued in lead optimization for its ability to improve key physicochemical properties of drug candidates . Researchers utilize this scaffold as a versatile surrogate for carbonyl or gem-dimethyl groups, which can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability . The integration of the oxetane ring, as seen in this compound, is a established strategy to fine-tune the properties of small molecules targeting a wide range of human diseases. The presence of the oxetane can positively influence pharmacokinetic profiles, minimize hERG inhibition and CYP suppression liabilities, and increase target selectivity . This spirocyclic nitrile derivative serves as a critical intermediate in the synthesis of more complex bioactive molecules, particularly in the development of potent inhibitors for enzymes and receptors involved in oncology, such as kinase and ALDH1A inhibitors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-8(6)7(5-9)10-8/h6-7H,2-4H2,1H3

InChI Key

FHXVHRDINHJVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(O2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile generally involves the construction of the spirocyclic framework through cyclization reactions, followed by the introduction or retention of the nitrile group at the spiro center. The key synthetic challenge is to form the spiro ring system with the oxygen atom in the correct position while maintaining or installing the nitrile functionality.

Common Synthetic Route

A well-documented synthetic approach involves the base-catalyzed reaction of cyclopentanone with 2-chloroacetonitrile to form the spirocyclic nitrile compound. This method is supported by multiple literature sources and patent disclosures.

Reaction Scheme:
Step Reactants Conditions Product Yield (%)
1 Cyclopentanone + 2-chloroacetonitrile Sodium hydroxide (base), solvent (e.g., ethanol or aqueous medium), reflux or room temperature This compound 70-85%

Mechanism: The base deprotonates the cyclopentanone to form an enolate ion, which then undergoes nucleophilic substitution with 2-chloroacetonitrile. Intramolecular cyclization occurs to form the spirocyclic ether ring incorporating the oxygen atom, resulting in the target nitrile compound.

Detailed Procedure Example

  • To a stirred solution of cyclopentanone in ethanol, sodium hydroxide is added as a base.
  • 2-Chloroacetonitrile is added dropwise under stirring.
  • The reaction mixture is maintained at room temperature or gently refluxed for several hours.
  • Upon completion, the mixture is cooled and acidified if necessary.
  • The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

This procedure yields this compound as a crystalline solid or oil with yields reported between 70% and 85% depending on reaction scale and conditions.

Alternative Synthetic Approaches

While the base-catalyzed cyclization with 2-chloroacetonitrile is the most straightforward method, other synthetic strategies include:

  • Epoxidation followed by ring closure: Using Corey-Chaykovsky-type sulfur ylide reactions to epoxidize cyclopentanone derivatives, followed by ring closure to form the spirocyclic ether system. However, this method is more commonly applied to related spiro compounds with different substituents and may require further functional group transformations to install the nitrile.

  • Multistep synthesis involving ester intermediates: Starting from spirocyclic esters such as ethyl or methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, conversion to the nitrile can be achieved via dehydration of amide intermediates or other functional group interconversions. This route is less direct and more laborious but allows for structural modifications.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Base-catalyzed cyclization Cyclopentanone + 2-chloroacetonitrile Sodium hydroxide, ethanol, reflux or RT 70-85 Direct, efficient, widely used
Corey-Chaykovsky epoxidation Cyclopentanone derivatives Sulfur ylide, potassium tert-butoxide, acetonitrile/water 80-95 More complex, used for related spiro compounds
Ester intermediate conversion Spirocyclic esters Amide formation, dehydration Variable Multi-step, allows functional group variation

Analysis of Reaction Conditions and Optimization

  • Base selection: Sodium hydroxide is most commonly used due to its strong basicity and availability. Other bases like potassium tert-butoxide can be employed for related spirocyclizations, especially in Corey-Chaykovsky reactions.

  • Solvent effects: Ethanol or aqueous ethanol mixtures are preferred for the base-catalyzed cyclization due to good solubility of reactants and ease of workup. For sulfur ylide reactions, polar aprotic solvents such as acetonitrile mixed with water are effective.

  • Temperature control: Mild heating or room temperature conditions are sufficient for the cyclization, avoiding side reactions or decomposition.

  • Purification: Standard organic extraction followed by drying and chromatographic purification or recrystallization yields high-purity product.

Supporting Research Findings

  • The base-promoted reaction of cyclopentanone with 2-chloroacetonitrile has been validated in multiple independent studies, showing reproducible yields and scalability.

  • Related spirocyclic compounds synthesized via Corey-Chaykovsky epoxidation demonstrate that sulfur ylide-mediated ring formation is a robust method for constructing 1-oxaspiro[2.4]heptane frameworks, though nitrile introduction requires additional steps.

  • Industrial processes may utilize continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the nitrile group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxaspiro and Bicyclo Families

The following table highlights key structural and functional differences between 4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile and related compounds:

Compound Name Molecular Formula Key Features Reported Applications/Properties References
This compound C₈H₁₁NO Spirocyclic oxaspiro[2.4]heptane core; nitrile and methyl substituents Synthetic intermediate; limited pharmacological data
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile C₁₀H₁₄N₂O Bicyclo[4.1.0]heptane system; nitrile and methyl groups Intermediate for Retinoic Acid synthesis
Bicyclo[2.2.1]heptane-2-carbonitrile (endo-2-Cyano) C₈H₁₁N Bicyclo[2.2.1] framework; nitrile substituent Heat capacity studies; industrial solvents
5-Chloro-6-nitroso-bicyclo[2.2.1]heptane-2-carbonitrile dimer C₁₆H₁₈Cl₂N₄O₂ Chloro and nitroso substituents; dimeric structure Specialty chemical synthesis
3-Oxa-1-azabicyclo[4.1.0]heptane-2-carbonitrile C₈H₉FN₂O Hybrid oxa-aza bicyclic system; fluorophenyl substituent Chiral synthesis via iodocyclization
Key Observations:

Spiro vs.

Functional Group Diversity : The nitrile group is a common feature, but substituents like chloro, nitroso, or fluorophenyl in analogues expand utility in catalysis or medicinal chemistry .

Pharmacological Potential: While direct data for this compound is lacking, structurally related carbonitriles (e.g., 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) exhibit antidepressant-like effects in rodent models, suggesting possible neuropharmacological applications for spirocyclic nitriles .

Reactivity Profiles
  • The nitrile group in this compound may undergo hydrolysis to carboxylic acids or reduction to amines, akin to other nitriles .
  • In contrast, nitroso-substituted bicyclo[2.2.1] derivatives exhibit redox activity, enabling participation in radical or coupling reactions .

Pharmacological and Industrial Relevance

  • This compound : Primarily a synthetic building block; ester derivatives are used in organic synthesis .
  • 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile: Key intermediate in Retinoic Acid production, linking spirocyclic nitriles to vitamin A metabolism .
  • Antidepressant Carbonitriles : Analogues like NA-2 (2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) demonstrate serotonin receptor modulation, suggesting spirocyclic nitriles could be explored for CNS activity .

Biological Activity

4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a heterocyclic compound characterized by its spirocyclic structure, which includes a nitrile group and an ether linkage. This unique arrangement of carbon, nitrogen, and oxygen atoms contributes to its potential biological activity. The compound's molecular formula is C8H11NOC_8H_{11}NO with a molecular weight of approximately 151.21 g/mol.

The presence of the nitrile group in this compound suggests that it may interact with various biomolecules, potentially exhibiting enzyme inhibition or activation properties. This interaction can influence biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

Preliminary studies indicate that this compound may possess significant biological activities, particularly in the context of cancer research and enzyme interactions.

Antitumor Activity

Research has shown that compounds with similar structural features often exhibit antitumor properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as HepG2, A549, MCF-7, and DU145. These studies utilize assays like MTT to evaluate cytotoxicity and determine IC50 values.

CompoundCell LineInhibition Rate (%)IC50 (µM)
IMB-1406HepG299.936.92
SunitinibHepG286.517.60

These findings suggest that this compound could similarly affect cancer cells by inducing apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.

The mechanism of action for compounds like this compound may involve:

  • Cell Cycle Arrest : Similar compounds have been found to arrest the cell cycle at specific phases, leading to inhibited proliferation.
  • Apoptosis Induction : Compounds can increase apoptotic markers such as Bax and decrease anti-apoptotic markers like Bcl-2.
  • Mitochondrial Dysfunction : The activation of caspases indicates a mitochondrial pathway involvement in apoptosis.

Research Case Studies

Several case studies have highlighted the biological activity of spirocyclic compounds:

  • Study on Antitumor Activity : A related compound was tested against various cancer cell lines, showing significant cytotoxicity and potential as an anticancer agent.
    • Results : The study reported high inhibition rates and low IC50 values comparable to established chemotherapy drugs.
  • Enzyme Interaction Studies : Investigations into the binding affinity of spirocyclic compounds to specific enzymes have indicated potential for drug development targeting metabolic pathways.

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